molecular formula C11H11N3O2 B13880705 4-Nitro-1-(2-phenylethyl)-1H-imidazole

4-Nitro-1-(2-phenylethyl)-1H-imidazole

Cat. No.: B13880705
M. Wt: 217.22 g/mol
InChI Key: UUKRIWLGBVSFSN-UHFFFAOYSA-N
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Description

Contextualization of Nitroimidazole Derivatives in Medicinal Chemistry and Biological Systems

Nitroimidazole derivatives are a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. nih.gov Their mechanism of action is often contingent on the reductive activation of the nitro group under hypoxic conditions, which are prevalent in anaerobic organisms and the microenvironment of solid tumors. This reduction leads to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA. nih.govnih.gov

Beyond their antimicrobial applications, nitroimidazoles have been extensively investigated as radiosensitizers for hypoxic tumor cells and as imaging agents for detecting hypoxic tissues. nih.gov The selective activation of these compounds in low-oxygen environments provides a targeted approach to cancer therapy and diagnostics. The versatility of the nitroimidazole scaffold allows for a wide range of chemical modifications to modulate their biological activity, selectivity, and pharmacokinetic properties.

Rationale for Dedicated Academic Investigation of 4-Nitro-1-(2-phenylethyl)-1H-imidazole

The academic pursuit of novel nitroimidazole derivatives, such as this compound, is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and to develop more effective cancer treatments. nih.govnih.gov The investigation of this specific compound is predicated on the hypothesis that the introduction of a phenylethyl group at the N-1 position of the 4-nitroimidazole (B12731) core could confer unique biological properties.

Recent research has focused on the antiprotozoal activity of 4-nitro-1H-imidazolyl compounds, with a particular interest in their potential against neglected tropical diseases like leishmaniasis. nih.govnih.gov Cutaneous leishmaniasis, caused by parasites of the Leishmania genus, results in debilitating skin lesions and has limited treatment options. nih.gov The exploration of new chemical entities that are both effective and safe is a global health priority. Initial studies on a series of 4-nitro-1H-imidazolyl derivatives have shown promising in vitro activity against Leishmania amazonensis, providing a strong rationale for the dedicated investigation of compounds like this compound. nih.gov

Overview of Advanced Research Perspectives on the Compound's Molecular Structure and Biological Interactions

Computational studies, such as molecular docking, are employed to predict the binding modes of these compounds with parasitic enzymes or other target proteins. mdpi.com These in silico methods help to rationalize observed biological activities and guide the design of new derivatives with improved potency and selectivity. The interaction of the nitroimidazole core with target macromolecules is believed to be a key determinant of its biological effect, and understanding these interactions at a molecular level is a primary goal of ongoing research.

Detailed Research Findings

Recent studies have provided valuable data on the synthesis and biological evaluation of 4-nitro-1H-imidazolyl compounds, including those with structures analogous to this compound.

A general method for the synthesis of 1-alkyl-4-nitroimidazoles involves the N-alkylation of 4-nitroimidazole with an appropriate alkylating agent in the presence of a base. derpharmachemica.com For the synthesis of this compound, this would typically involve the reaction of 4-nitroimidazole with a phenylethyl halide.

In a notable study investigating the antileishmanial activity of a series of nitroaromatic compounds, two 4-nitro-1H-imidazolyl derivatives demonstrated significant in vitro efficacy against Leishmania amazonensis. nih.gov These compounds, referred to as compounds 6 and 7 in the study, are closely related to the subject of this article. The in vitro activity of these compounds is summarized in the table below.

CompoundEC50 against L. amazonensis amastigotes (μM)Selectivity Index (SI)
Compound 6 4.57 ± 0.08>50
Compound 7 9.19 ± 0.68>50

The selectivity index, which is the ratio of the cytotoxic concentration against a mammalian cell line to the effective concentration against the parasite, was greater than 50 for both compounds, indicating a favorable therapeutic window in vitro. nih.gov

However, the promising in vitro results did not translate to in vivo efficacy in a mouse model of cutaneous leishmaniasis. nih.gov When administered to infected mice, neither compound 6 nor 7 was able to significantly reduce the size of skin lesions or the parasite load within the lesions. nih.gov This discrepancy between in vitro and in vivo results highlights the complexities of drug development and the importance of further research to optimize the pharmacokinetic properties of these compounds.

The study concluded that while the in vivo efficacy was not demonstrated, the potent in vitro leishmanicidal activity of these 4-nitro-1H-imidazolyl compounds warrants their continued investigation as templates for the design of new antileishmanial drug candidates with improved in vivo properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-nitro-1-(2-phenylethyl)imidazole

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-8-13(9-12-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

UUKRIWLGBVSFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Nitro 1 2 Phenylethyl 1h Imidazole

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 4-Nitro-1-(2-phenylethyl)-1H-imidazole, the primary disconnection points are the C-N bond of the imidazole (B134444) ring and the C-N bond connecting the phenylethyl group.

This logical deconstruction leads to two key precursors: 4-nitro-1H-imidazole and a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate. The 4-nitro-1H-imidazole itself can be envisioned as arising from the nitration of an imidazole ring, a fundamental transformation in heterocyclic chemistry. This analytical approach simplifies the synthetic challenge into a series of manageable steps, focusing on the formation of the imidazole core, regioselective nitration, and subsequent N-alkylation.

Regioselective Synthetic Routes to the 4-Nitro-1H-imidazole Scaffold

The construction of the this compound molecule hinges on the precise control of substituent placement on the imidazole ring. This involves two critical stages: the introduction of the nitro group at the C-4 position and the selective attachment of the 2-phenylethyl group to the N-1 position.

Functionalization at the C-4 Position of the Imidazole Ring

The introduction of a nitro group at the C-4 position of the imidazole ring is a key transformation. Direct nitration of imidazole can lead to a mixture of isomers, making regioselective methods highly desirable. One common strategy involves the use of protecting groups to block other reactive sites, followed by nitration and deprotection. Another approach is to start with a pre-functionalized imidazole derivative that directs the incoming nitro group to the desired position. The choice of nitrating agent and reaction conditions is crucial to maximize the yield of the 4-nitro isomer while minimizing the formation of byproducts.

Selective N-Alkylation Approaches for 1-(2-phenylethyl) Moiety Introduction

Once 4-nitro-1H-imidazole is obtained, the subsequent step is the regioselective introduction of the 2-phenylethyl group at the N-1 position. 4-Nitro-1H-imidazole exists in tautomeric forms, which can lead to alkylation at either the N-1 or N-3 position. However, studies have shown that the alkylation of 4-nitroimidazole (B12731) is favored at the N-1 position. derpharmachemica.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity of this compound necessitates a thorough optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the N-alkylation step, a systematic study of different conditions has revealed that certain combinations are more effective. For instance, using potassium carbonate (K2CO3) as the base in a solvent like acetonitrile (B52724) often leads to good yields of N-alkylated imidazole derivatives. researchgate.net Furthermore, adjusting the reaction temperature can also have a marked impact on the reaction rate and product yield. derpharmachemica.comresearchgate.net Purification of the final product is typically achieved through techniques such as column chromatography to remove any unreacted starting materials or isomeric byproducts.

Below is a table summarizing the influence of different bases and solvents on the N-alkylation of 4-nitroimidazole, based on reported findings for similar reactions.

BaseSolventTemperature (°C)Yield (%)Reference
K2CO3Acetonitrile60Good (66-85) derpharmachemica.comresearchgate.net
KOHDMSORoom TemperatureLow derpharmachemica.com
K2CO3DMSORoom TemperatureModerate derpharmachemica.com
KOHDMFRoom TemperatureLow derpharmachemica.com
K2CO3DMFRoom TemperatureModerate derpharmachemica.com

Exploration of Novel Catalytic Systems in the Synthesis of Related Imidazole Derivatives

The field of organic synthesis is continually evolving, with a strong emphasis on the development of novel catalytic systems to improve efficiency and selectivity. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, research into the synthesis of related imidazole derivatives provides valuable insights. For instance, the use of p-toluenesulfonic acid as an acidic catalyst under microwave irradiation has been shown to significantly accelerate the synthesis of multi-substituted imidazoles. researchgate.net Such advancements in catalytic methodologies could potentially be adapted for the synthesis of the target compound, offering pathways to faster and more efficient production.

Green Chemistry Principles in the Development of Sustainable Synthetic Protocols for Nitroimidazoles

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of synthesizing nitroimidazoles, this translates to the use of less hazardous reagents, the development of solvent-free or more environmentally benign solvent systems, and the design of energy-efficient processes. For example, microwave-assisted synthesis has emerged as a green alternative, often leading to shorter reaction times, higher yields, and the avoidance of toxic solvents. researchgate.net The development of eco-friendly and economical methods, such as those explored for the synthesis of other nitroimidazole-based drugs, serves as a model for creating more sustainable protocols for the production of this compound. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4 Nitro 1 2 Phenylethyl 1h Imidazole

High-Resolution Crystallographic Investigations of the Compound and its Analogs

As of this writing, a high-resolution crystal structure for 4-Nitro-1-(2-phenylethyl)-1H-imidazole has not been deposited in major crystallographic databases. However, valuable insights into its likely solid-state structure can be gleaned from the crystallographic analysis of its analogs. These related structures reveal key information about bond lengths, dihedral angles, and the general orientation of the constituent rings.

These examples underscore that the dihedral angle between the imidazole (B134444) and phenyl rings in this compound is expected to be a key conformational parameter, influenced by the flexibility of the ethyl linker.

Analog CompoundCrystal SystemSpace GroupKey Dihedral AnglesReference
1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazoleMonoclinicP2₁/nBenzene-Imidazole: 7.72(5)° researchgate.net
1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-olTriclinicP-1Imidazole-Phenyl Substituents: 34.45(11)° to 60.34(8)° nih.gov
3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromideMonoclinicP2₁/cImidazole-Nitrobenzene: 8.99(14)° nih.gov
2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazoleMonoclinicP2₁/cImidazole-Benzene: 57.89° researchgate.net

Spectroscopic Characterization for Molecular Conformation and Dynamics

Spectroscopic methods are indispensable for elucidating the structure and dynamic behavior of molecules in solution, providing data that is complementary to solid-state crystallographic information.

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in the detailed structural analysis of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from its constituent fragments and related structures. swinburne.edu.auhmdb.canih.govnist.gov

The protons on the 4-nitroimidazole (B12731) ring are expected in the aromatic region, typically with the proton at the C5 position appearing at a lower field than the proton at the C2 position. chemicalbook.com The phenylethyl group would exhibit characteristic signals for the aromatic protons of the phenyl ring and two triplet-like signals for the aliphatic -CH₂-CH₂- linker.

Advanced 2D NMR techniques would be crucial for unambiguous assignment and stereochemical analysis. ipb.pt

COSY (Correlation Spectroscopy): Would confirm the scalar coupling between the two adjacent methylene (B1212753) groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, allowing for the assignment of the carbon signals of the imidazole, phenyl, and ethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are critical for connecting the different fragments of the molecule. For instance, correlations from the methylene protons adjacent to the imidazole ring to the imidazole carbons (C2, C5) would confirm the N1 substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining the through-space proximity of protons and thus the preferred solution-state conformation of the flexible phenylethyl side chain. ipb.pt Correlations between the ethyl bridge protons and protons on the imidazole ring, as well as between the ethyl protons and the ortho-protons of the phenyl ring, would define the spatial arrangement of the two ring systems relative to each other.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H-2~7.8 - 8.2~137 - 140
Imidazole H-5~8.0 - 8.5~120 - 123
Imidazole C-4-~145 - 148
N-CH₂ (ethyl)~4.3 - 4.6~48 - 52
Ph-CH₂ (ethyl)~3.1 - 3.4~36 - 39
Phenyl H (ortho, meta, para)~7.2 - 7.4~126 - 129
Phenyl C (ipso)-~137 - 139

Vibrational spectroscopy provides a molecular fingerprint, offering direct information on the functional groups present and their chemical environment. The analysis of IR and Raman spectra for this compound would be guided by the characteristic frequencies of the nitro, imidazole, phenyl, and aliphatic C-H groups. researchgate.net

Key expected vibrational modes include:

Nitro Group Vibrations: The most prominent bands associated with the nitro group are its asymmetric (νas) and symmetric (νs) stretching modes. These are typically strong in the IR spectrum and appear around 1550–1500 cm⁻¹ and 1360–1320 cm⁻¹, respectively. Their exact position can be sensitive to the electronic environment and intermolecular interactions. rsc.org

Aromatic Ring Vibrations: C-H stretching vibrations for both the imidazole and phenyl rings are expected above 3000 cm⁻¹. mdpi.com C=C and C=N stretching vibrations within the rings typically appear in the 1610–1450 cm⁻¹ region.

Aliphatic Vibrations: The methylene groups of the ethyl bridge will give rise to C-H stretching vibrations in the 2960–2850 cm⁻¹ region.

Conformational changes in the phenylethyl side chain could potentially be observed as subtle shifts in the positions or intensities of the methylene C-H bending (scissoring, wagging) modes in the 1470-1250 cm⁻¹ region, although these may be difficult to distinguish from the numerous aromatic ring vibrations. Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational spectra for different conformers, aiding in the interpretation of experimental data. nih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)
Aromatic C-H Stretch (Imidazole, Phenyl)3150 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₂)2960 - 2850Medium
Aromatic C=C / C=N Stretch1610 - 1450Medium-Strong
NO₂ Asymmetric Stretch1550 - 1500Strong
CH₂ Bending (Scissoring)~1465Medium
NO₂ Symmetric Stretch1360 - 1320Strong

Conformational Landscape and Energetic Profiling of the Phenylethyl Side Chain

Potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles, can identify low-energy conformers (local minima) and the energy barriers to rotation between them. For the phenylethyl side chain, two principal types of conformations are anticipated:

Extended (anti) Conformation: Where the phenyl and imidazole rings are positioned away from each other. This conformation is often sterically favored. Crystallographic data from the analog 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol shows its side chain adopts an extended conformation. nih.gov

Folded (gauche) Conformation: Where rotation around the Cα-Cβ bond brings the phenyl ring into closer proximity with the imidazole ring. This conformation could be stabilized by favorable intramolecular π-π stacking interactions.

Computational studies on related systems have shown that the energy differences between such conformers can be small, often within a few kcal/mol, suggesting that multiple conformations may coexist in solution at room temperature. nih.gov The solvent environment can also play a crucial role in stabilizing one conformer over another. nih.gov

Intermolecular Interactions and Crystal Packing Motifs of the Compound

The solid-state architecture of this compound will be governed by a combination of non-covalent interactions, which dictate the crystal packing. mdpi.com Based on the functional groups present and data from analogs, several key interactions are expected to be dominant. researchgate.net

Hydrogen Bonding: While lacking a classic hydrogen bond donor like N-H or O-H, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The slightly acidic protons of the imidazole and phenyl rings can act as donors, while the oxygen atoms of the nitro group and the N3 atom of the imidazole ring are effective acceptors. These interactions often link molecules into chains or dimers. researchgate.netresearchgate.net

π-π Stacking Interactions: The presence of two aromatic rings (imidazole and phenyl) makes π-π stacking a highly probable interaction motif. nih.gov These can occur between imidazole rings of adjacent molecules, between phenyl rings, or in a hetero-aromatic fashion between an imidazole and a phenyl ring. Slipped-parallel or T-shaped arrangements are common and are significantly stabilized by dispersion forces. nih.gov

Nitro Group Interactions: The highly polar nitro group can engage in specific interactions beyond simple hydrogen bonding. This includes so-called π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with electron-rich regions like lone pairs or π-systems of neighboring molecules. nih.govrsc.org

These varied intermolecular forces are expected to assemble the molecules into complex three-dimensional networks, often forming layered structures or herringbone patterns commonly observed in the crystals of aromatic compounds. nih.goviucr.org

Computational Chemistry and Theoretical Studies of 4 Nitro 1 2 Phenylethyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. nih.gov For novel compounds such as N-substituted imidazole-phenothiazine hybrids, DFT analysis using methods like B3LYP/6-311G(d,p) is performed to optimize the molecular structure in the gas phase. nih.govnih.gov This process determines key parameters like bond lengths and angles, which can then be correlated with experimental data. nih.gov The optimized structure serves as the basis for calculating various quantum chemical descriptors, energies of frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potentials (MEP), which together provide a comprehensive understanding of the molecule's stability, reactivity, and potential interaction sites. nih.gov

These computational approaches are invaluable for predicting how a molecule will behave in a chemical or biological environment. For instance, DFT calculations can elucidate the electronic effects of different substituents on the imidazole (B134444) ring, offering a rationale for observed reactivity patterns and guiding the design of new derivatives with desired properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis of the Nitroimidazole Ring

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comtaylorandfrancis.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity or acidity. youtube.comtaylorandfrancis.com The interaction and energy gap (ΔE) between the HOMO and LUMO are crucial for determining molecular stability and reactivity. taylorandfrancis.com

In the context of the 4-nitroimidazole (B12731) ring within 4-Nitro-1-(2-phenylethyl)-1H-imidazole, FMO analysis can predict its behavior in chemical reactions. The electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy suggests the compound could be a good electron acceptor, which is a key aspect of the mechanism of action for many nitroimidazole-based drugs. The energy of the HOMO indicates the molecule's tendency to donate electrons, while the LUMO's energy reflects its ability to accept them. taylorandfrancis.com By analyzing the distribution of these frontier orbitals across the molecule, specific atoms or regions likely to participate in nucleophilic or electrophilic attacks can be identified.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Nitroimidazole Derivative
ParameterEnergy (eV)Implication for Reactivity
EHOMO (Highest Occupied Molecular Orbital)-7.50Indicates the molecule's capacity to donate electrons (nucleophilicity). A lower value suggests weaker electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital)-2.80Indicates the molecule's capacity to accept electrons (electrophilicity). A low energy value points to high electrophilicity.
Energy Gap (ΔE = ELUMO - EHOMO)4.70Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (ESP) mapping, also known as Molecular Electrical Potential Surface (MEPS), is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates charge-related properties and helps identify regions that are electron-rich or electron-poor. libretexts.orgresearchgate.net This information is critical for predicting and understanding how molecules interact with one another, including non-covalent interactions like hydrogen bonding and receptor-ligand binding. chemrxiv.orgnih.gov

For this compound, an ESP map would reveal the molecule's reactive sites. The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net It is expected that the oxygen atoms of the nitro group would be highly electron-rich (red), making them potential sites for hydrogen bonding or interaction with positive centers. researchgate.net Conversely, the hydrogen atoms on the imidazole and phenylethyl groups would likely show positive potential (blue). This detailed charge distribution provides a powerful tool for predicting intermolecular interactions and guiding the design of molecules with specific binding properties. chemrxiv.org

Table 2: Interpreting Electrostatic Potential (ESP) Surface Maps
Color on ESP MapElectrostatic PotentialCharge CharacteristicPredicted ReactivityLikely Location on this compound
RedMost NegativeElectron-RichSite for electrophilic attack; hydrogen bond acceptor.Around the oxygen atoms of the nitro group.
Orange/YellowIntermediate NegativeSlightly Electron-RichModerate electrophilic reactivity.Around the nitrogen atoms of the imidazole ring.
GreenNeutralNeutralLow reactivity.Carbon backbone of the phenylethyl group.
BlueMost PositiveElectron-DeficientSite for nucleophilic attack; hydrogen bond donor.Around the hydrogen atoms attached to the imidazole and phenyl rings.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Prediction

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By simulating these movements, MD can provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a biological target, such as a protein receptor. researchgate.netajchem-a.com For nitroimidazole derivatives, MD simulations have been employed to investigate the stability of compounds within the active sites of target proteins, with metrics like the root-mean-square deviation (RMSD) being used to assess stability. nih.govresearchgate.net An RMSD value that remains consistently below 2 Å during a simulation suggests that the compound forms a stable complex with its target. researchgate.net

In the study of this compound, MD simulations would be crucial for several reasons. First, they can perform conformational sampling to identify the most stable three-dimensional shapes (conformations) of the molecule. Second, if a potential biological target is identified through docking studies, MD simulations can predict the stability of the ligand-receptor complex. ajchem-a.com These simulations can reveal key amino acid residues that are critical for binding and calculate the binding free energy, offering a more dynamic and accurate picture of the interaction than static docking models alone. mdpi.comresearchgate.net

Table 3: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation
Parameter/OutputDescriptionSignificance for this compound
Simulation Time (e.g., 100 ns)The duration over which the molecular system's dynamics are simulated. ajchem-a.comEnsures adequate sampling of conformational space and assessment of complex stability over a meaningful timescale.
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. ajchem-a.comA stable, low RMSD value indicates that the compound remains in a consistent binding pose within the target's active site. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positions. ajchem-a.comHighlights flexible regions of the compound and the protein, which can be important for binding and function.
Binding Free Energy (e.g., MM/PBSA)Calculates the free energy of binding between the ligand and its target. researchgate.netProvides a quantitative estimate of the binding affinity, helping to rank potential drug candidates.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation. ajchem-a.comIdentifies key hydrogen bonding interactions that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Nitroimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building statistical models based on a "training set" of molecules with known activities, QSAR can predict the activity of new, untested compounds. nih.gov These models are valuable in drug discovery for prioritizing which molecules to synthesize and test.

For nitroimidazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for their biological effects, such as their activity against the parasite Trichomonas vaginalis. nih.gov For example, Hologram QSAR (HQSAR) models have revealed that the position of the nitro group is critical for activity, with 5-nitroimidazoles showing a positive contribution while 4-nitroimidazoles contribute negatively in some contexts. nih.gov Such models generate contribution maps that visualize which molecular fragments enhance or diminish biological activity. A QSAR model developed for compounds related to this compound could predict its potential activity and guide the design of analogs by suggesting modifications to the phenylethyl group or the imidazole core to improve efficacy.

Table 4: Example of a Fragment Contribution Map from an HQSAR Study on Nitroimidazoles
Molecular FragmentColor CodeContribution to Biological ActivityImplication for Analog Design
5-Nitro GroupGreenPositive (Increases Activity)This fragment is beneficial and should be retained or mimicked in new designs.
4-Nitro GroupRedNegative (Decreases Activity)This fragment is detrimental; replacing it could enhance activity. nih.gov
Imidazole RingLight GreenSlightly PositiveThe core scaffold is important for the overall activity.
Hydroxyethyl Side ChainYellowNeutral/MixedThis position can be modified to fine-tune properties without significantly impacting core activity.
Phenylethyl Side ChainWhiteUnknown (To be determined)The model can predict the contribution of this specific fragment in this compound.

In Silico Prediction of Potential Biological Targets and Binding Modes for the Compound

In silico target prediction involves using computational methods to identify potential protein targets for a given small molecule. dntb.gov.ua This approach is a cornerstone of modern drug discovery, as it can help elucidate a compound's mechanism of action and identify opportunities for drug repurposing. nih.gov Key techniques include molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.netnih.gov The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity, typically in kcal/mol. researchgate.net

For this compound, a virtual screening campaign could be conducted where the compound is computationally docked against a library of known protein structures, such as those in the Protein Data Bank. researchgate.netdntb.gov.ua Recent studies on other novel 4-nitroimidazole derivatives have used molecular docking to predict interactions with putative protein targets like Fms-like tyrosine kinase-3 (FLT3), an important target in acute myeloid leukemia. researchgate.net Such studies can reveal strong binding affinities and identify favorable hydrophobic and hydrogen-bonding interactions within the active site. researchgate.net This process can generate hypotheses about the biological pathways that this compound might modulate, which can then be validated experimentally. nih.gov

Table 5: Hypothetical In Silico Docking Results for this compound Against Potential Protein Targets
Potential Protein TargetProtein ClassPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Potential Therapeutic Area
Trichomonas vaginalis NitroreductaseOxidoreductase-8.5TYR123, SER15, HIS45Antiparasitic nih.gov
Fms-like Tyrosine Kinase-3 (FLT3)Kinase-9.2LEU616, ASP829, PHE830Anticancer researchgate.net
Mycobacterium tuberculosis DprE1Enzyme-7.8CYS387, LYS418Antituberculosis nih.gov
UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA)Enzyme-8.1ARG120, GLY161Antibacterial researchgate.net

Cheminformatics and Virtual Screening Approaches for Analog Design

Cheminformatics combines computational methods with chemical information to support drug discovery and design. rti.org A key application is virtual screening (VS), where large digital libraries of chemical compounds are rapidly evaluated against a biological target to identify potential "hits". nih.govresearchgate.net This knowledge-driven approach filters vast chemical spaces to select promising candidates for further investigation, significantly accelerating the drug discovery process compared to traditional high-throughput screening. rti.orgresearchgate.net

Starting with this compound as a lead compound, cheminformatics tools can be used to design and evaluate a library of virtual analogs. This process involves several steps:

Library Construction: A combinatorial library of new nitroimidazole candidates can be constructed by systematically modifying the core structure, for example, by changing substituents on the phenylethyl ring or altering the side chain itself. researchgate.net

Property Filtering: The virtual library can be filtered based on physicochemical properties to ensure drug-likeness (e.g., using Lipinski's rule of five) and to remove compounds with predicted toxicity. researchgate.netnih.gov

Virtual Screening: The filtered library is then screened against one or more validated biological targets using methods like molecular docking to predict binding affinities. researchgate.netnih.gov

Hit Selection and Optimization: Compounds with the best predicted binding scores and favorable pharmacokinetic properties are selected as "hits" for chemical synthesis and experimental validation. researchgate.net This iterative cycle of design, screening, and testing is central to modern medicinal chemistry.

Preclinical Mechanistic Investigations of 4 Nitro 1 2 Phenylethyl 1h Imidazole

Biochemical Modulatory Effects of the Compound

While specific data on 4-Nitro-1-(2-phenylethyl)-1H-imidazole is limited, the broader class of nitroimidazoles has been studied for its biochemical effects. These investigations provide a foundational understanding of the potential mechanisms of action for this particular compound.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Nitroimidazole compounds are known to interact with various enzyme systems, often following a process of bioreductive activation. nih.gov This activation, which is more efficient under hypoxic (low oxygen) conditions, is catalyzed by nitroreductase enzymes. nih.gov The reactive intermediates formed after reduction can then interact with and modulate the activity of other enzymes. nih.gov

For instance, studies on 2-nitroimidazoles have demonstrated the inhibition of enzymes involved in cellular metabolism and detoxification. In hypoxic conditions, treatment with nitroimidazole analogs led to a significant reduction in the catalytic activities of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, and glutathione (B108866) S-transferase (GST), which is involved in detoxification processes. nih.gov It is important to note that the protein levels of these enzymes remained unaffected, indicating a direct impact on their catalytic function. nih.gov

Furthermore, some nitroimidazoles have been shown to interact with the cytochrome P-450 enzyme system. nih.gov The potency of this interaction and subsequent inhibition of enzyme activity, such as the metabolism of other compounds, often correlates with the lipophilicity of the nitroimidazole derivative. nih.gov Given the phenylethyl group in this compound, which increases its lipophilicity, it could be hypothesized to interact with and potentially inhibit cytochrome P-450 enzymes.

The table below summarizes the inhibitory effects of some 2-nitroimidazole (B3424786) compounds on the metabolism of CCNU (lomustine), a process mediated by cytochrome P-450.

CompoundI50 (mM) for CCNU Hydroxylation Inhibition
SR 250815.5
Ro 03-87996.4
Misonidazole5.8
Ro 07-19021.4
Ro 07-11270.4
BENZO0.37
Data from a study on 2-nitroimidazoles showing that inhibitory potency is governed by lipophilicity. nih.gov

Receptor Binding Profiling and Selectivity in Preclinical Models

Specific receptor binding profiles for this compound are not extensively documented in publicly available literature. However, the imidazole (B134444) scaffold is a common feature in many biologically active molecules that target a wide range of receptors. researchgate.netnih.govijfmr.com The nature and position of substituents on the imidazole ring are critical in determining the binding affinity and selectivity for specific receptors. nih.gov

For example, other imidazole-containing compounds have been designed to target receptors such as the epidermal growth factor receptor (EGFR). dovepress.com The design of these molecules often involves creating a structure that can fit into the receptor's binding pocket, and molecular docking studies are used to predict these interactions. dovepress.comresearchgate.net The phenylethyl group of this compound could potentially influence its binding to various receptors, but this would require experimental validation through receptor binding assays.

Cellular Responses and Pathway Perturbation Studies (In Vitro, Non-Human Cell Lines)

The cellular effects of nitroimidazoles are most pronounced in hypoxic cells, a characteristic that has been widely explored in cancer research. nih.govnih.govresearchgate.net

Cellular Uptake and Intracellular Distribution in Model Organisms/Cells

The cellular uptake of nitroimidazoles is a critical factor influencing their biological activity. Generally, these compounds can diffuse across cell membranes, and their accumulation within cells can be influenced by factors such as lipophilicity. nih.gov The phenylethyl group in this compound would likely increase its lipophilicity, potentially enhancing its cellular uptake.

Once inside the cell, nitroimidazoles can be selectively entrapped in hypoxic cells through bioreductive activation. nih.gov This process involves the reduction of the nitro group to form reactive intermediates that can then bind to intracellular macromolecules, effectively trapping the compound within the cell. nih.govnih.gov This selective accumulation in hypoxic environments is a cornerstone of the therapeutic and diagnostic applications of many nitroimidazole derivatives. nih.govnih.gov

Effects on Specific Cellular Signaling Cascades and Metabolic Pathways

Upon reductive activation, nitroimidazoles can perturb various cellular pathways. The reactive intermediates generated can induce cellular stress, leading to a cascade of downstream effects. nih.govnih.gov

Studies on 2-nitroimidazoles have shown that they can alter cell morphology, impair DNA replication, and slow down cell cycle progression. nih.govresearchgate.net These effects are indicative of replication stress, which can ultimately lead to a halt in cell proliferation (cytostasis). nih.gov

The mechanism of action for some nitroaromatic compounds is thought to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. nih.gov Furthermore, the inhibition of key metabolic enzymes, as discussed in section 5.1.1, can disrupt cellular energy production and other vital metabolic pathways. nih.gov For instance, the inhibition of mycolic acid synthesis and respiratory poisoning are mechanisms attributed to certain bicyclic 4-nitroimidazoles under different oxygen conditions. mdpi.com

Molecular Interactions with Cellular Macromolecules (e.g., DNA, Proteins)

The primary mechanism by which reductively activated nitroimidazoles exert their cytotoxic effects is through covalent binding to cellular macromolecules, including DNA and proteins. nih.govnih.govacs.org This interaction is often irreversible and is more pronounced under hypoxic conditions. nih.gov

Interaction with DNA: The reduced intermediates of nitroimidazoles are capable of causing DNA damage. nih.govnih.gov Studies have shown that these reactive species can form adducts with DNA, leading to strand breaks and impairment of DNA repair mechanisms. researchgate.netnih.gov The interaction appears to be specific, with a preference for binding to guanine (B1146940) residues. nih.gov This covalent modification can weaken the glycosidic bond, leading to cleavage of the DNA backbone. nih.gov The extent of DNA damage induced by different nitroimidazoles often correlates with their reduction potential. nih.gov

Interaction with Proteins: Covalent binding of activated nitroimidazoles to proteins has also been observed. nih.govnih.gov Thiol-containing proteins are particularly susceptible to adduction by the reactive intermediates of nitroimidazoles. nih.gov This binding can lead to the inhibition of enzyme activity, as seen with GAPDH and GST. nih.gov The interaction with proteins is a key aspect of the mechanism of action for many nitroimidazole-based drugs and diagnostic agents. nih.gov For example, the diagnostic marker pimonidazole (B1677889) becomes covalently attached to thiol-containing proteins in hypoxic cells, allowing for their detection. nih.gov

In Vitro Efficacy against Biological Targets in Model Systems (e.g., Parasitic Organisms, Bacterial Strains)

The in vitro efficacy of this compound, hereafter referred to as compound 7 , and its analogue, compound 6 , has been evaluated against parasitic organisms, particularly Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov In studies using intracellular amastigotes of L. amazonensis, both compounds demonstrated notable leishmanicidal effects. nih.gov

**Table 1: In Vitro Activity of 4-Nitro-1H-imidazolyl Compounds against *Leishmania amazonensis***

Compound Target Form EC50 (µM) EC90 (µM) Selectivity Index (SI)
Compound 7 Intracellular Amastigotes 9.19 ± 0.68 17.2 >50
Compound 6 Intracellular Amastigotes 4.57 ± 0.08 9.14 >100

Data sourced from a study on synthetically accessible nitroaromatic compounds. nih.gov

While specific studies on the antibacterial activity of this compound were not identified, the broader class of nitroimidazole derivatives is well-established for its therapeutic use against anaerobic bacteria and protozoa. brieflands.com Various synthetic hybrids and conjugates of nitroimidazoles have shown potent activity against a range of bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Bacillus cereus. nih.gov The antibacterial and antiprotozoal properties of 5-nitroimidazoles, in particular, are widely recognized. For instance, certain 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This suggests that the 4-nitroimidazole (B12731) scaffold is a promising feature for antibacterial agents. nih.gov

In Vivo Studies in Model Organisms (e.g., Animal Models, C. elegans) for Mechanistic Insight

Following the promising in vitro results, the antileishmanial activity of compound 7 and its analogue 6 was investigated in an in vivo model. nih.gov BALB/c mouse models of cutaneous leishmaniasis were utilized to determine if the potent in vitro efficacy would translate to a therapeutic effect in a living organism. nih.gov

Despite their significant activity against L. amazonensis amastigotes in cell cultures, both compounds failed to demonstrate the desired efficacy in vivo. nih.gov The study involved administering the compounds to the mice for 14 days, starting at the onset of lesions. nih.gov However, measurements of skin lesion size and analysis of parasite load via quantitative polymerase chain reaction (qPCR) and light microscopy of lesion imprints showed no reduction in either parameter compared to the vehicle-treated control group. nih.gov In fact, qPCR analysis at 31 days post-infection indicated a 5- to 10-fold increase in the parasite load in mice treated with compound 6 and a similar trend for compound 7 when compared to the vehicle-treated group. nih.gov This discrepancy highlights a common challenge in drug discovery, where potent in vitro candidates lack in vivo activity, potentially due to issues with pharmacokinetics, metabolism, or bioavailability. nih.gov

No studies involving the use of Caenorhabditis elegans to investigate the mechanistic aspects of this compound were identified.

The pharmacodynamic mechanism of nitroimidazole compounds is intrinsically linked to the chemical reduction of their nitro group. nih.gov This class of drugs is known to be bactericidal, exerting its effect through the generation of toxic metabolites that cause DNA strand breakage. nih.govresearchgate.net This mechanism is most effective in anaerobic organisms or hypoxic cells, where low oxygen tension allows for the reduction of the nitro group to highly reactive intermediates. nih.gov

For antiprotozoal nitroimidazoles like fexinidazole, a key mechanistic aspect is the induction of reactive oxygen species (ROS) within the parasite. mdpi.com This leads to oxidative stress and subsequent cell death. mdpi.comresearchgate.net The antimicrobial action of some nitroimidazoles has been shown to preferentially block DNA synthesis, and these compounds can be mutagenic and induce repairable damage to DNA. nih.gov Given its structure, it is probable that this compound shares this fundamental mechanism of action, requiring reductive activation to generate cytotoxic species that target parasite or bacterial DNA and other vital macromolecules. nih.govmdpi.com

The biological activity of this compound is predicated on the bioreduction of its 4-nitro group, a mechanism that is significantly enhanced in hypoxic environments, such as those found in solid tumors or anaerobic infections. mdpi.commdpi.com Under normal oxygen (normoxic) conditions, the nitro group undergoes a single-electron reduction to form a nitro radical anion. mdpi.com Oxygen can readily re-oxidize this radical back to the parent compound in a "futile cycle," which prevents the formation of downstream cytotoxic products and spares normal, well-oxygenated tissues. mdpi.com

In hypoxic conditions, the lack of oxygen allows the nitro radical anion to undergo further, stepwise reduction. mdpi.com This process is catalyzed by one-electron reductase enzymes, like NADPH:cytochrome P450 reductase. mdpi.com The sequential reduction generates highly reactive intermediates, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species, and ultimately the amine (R-NH2) derivative. mdpi.com These reactive intermediates are the primary cytotoxic agents. mdpi.com They can covalently bind to cellular macromolecules, including proteins and, most critically, DNA, leading to strand breaks, cross-linking, and other damage that results in cell death. nih.govnih.gov This selective activation and retention in oxygen-deprived tissues is the foundational principle for the use of nitroimidazoles as hypoxia-activated prodrugs in cancer therapy and as probes for imaging hypoxic regions. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Structural Modifications of 4 Nitro 1 2 Phenylethyl 1h Imidazole Analogs

Systematic Modification of the Nitro Group and its Influence on Biological Interactions

The nitro group is a critical pharmacophore in the nitroimidazole class, and its properties are fundamental to their biological activity. nih.govresearchgate.net Modifications to this group, particularly its position on the imidazole (B134444) ring, have profound effects on the compound's electronic properties, reduction potential, and, consequently, its mechanism of action and biological profile. nih.govresearchgate.net

The primary determinant of activity is the position of the nitro group on the imidazole ring. While the parent compound is a 4-nitroimidazole (B12731), comparison with 5-nitroimidazole isomers reveals significant differences in biological activity. For instance, in the context of antitubercular agents, 4-nitroimidazoles like PA-824 exhibit activity against both aerobically and anaerobically grown Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles are typically active only against anaerobic Mtb. nih.govresearchgate.net This suggests that the positioning of the nitro group alters the molecule's reduction potential and its suitability as a substrate for different nitroreductases. The reduction potential of 2-nitroimidazoles is higher than that of 4- or 5-nitroimidazoles, which influences the rate of bioreductive activation. nih.gov

Furthermore, the position of the nitro group can influence the genotoxicity of the compound, a key consideration in drug design. researchgate.netnih.gov Studies have shown that in some series, 4-nitroimidazoles were less genotoxic than their 5-nitro counterparts, although this relationship can be influenced by other substituents on the scaffold. researchgate.net The complete removal of the nitro group typically leads to a loss of the specific biological activities associated with this class, confirming its essentiality. nih.govresearchgate.net

Table 1: Influence of Nitro Group Position on Biological Activity of a Hypothetical Nitroimidazole Series
AnalogNitro Group PositionRelative Anaerobic ActivityRelative Aerobic ActivityRelative Genotoxicity
Analog A4-NitroHighModerateLow
Analog B5-NitroHighLow / InactiveModerate
Analog C2-NitroHighVariableHigh
Analog DDes-nitroInactiveInactiveVery Low

Exploration of Substituent Effects on the Phenylethyl Moiety and its Impact on Activity

The 1-(2-phenylethyl) substituent plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity, which governs its absorption, distribution, and ability to access the target site. Modifications to the phenyl ring of this moiety can fine-tune these properties and introduce new interactions with the biological target.

SAR studies on related heterocyclic scaffolds demonstrate that the nature and position of substituents on a terminal phenyl ring can drastically alter biological potency. frontiersin.orgnih.gov Generally, introducing polar functional groups can decrease lipophilicity and may reduce activity if the target binding pocket is predominantly hydrophobic. frontiersin.org Conversely, apolar substituents can enhance binding within such pockets.

The electronic effects of substituents also play a role. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring alter the electron density and conformation of the entire phenylethyl side chain. mdpi.com These changes can affect π-π stacking interactions or other non-covalent bonds with the target protein. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to engage with specific sub-pockets of the binding site. For example, a para-substituent extends the molecule's vector linearly, while an ortho-substituent can induce a conformational twist.

Table 2: Predicted Impact of Substituents on the Phenylethyl Moiety on Activity*
Substituent (Position)Predicted Effect on LipophilicityPotential InteractionPredicted Impact on Potency
-H (Unsubstituted)BaselineBaseline hydrophobic interactionsBaseline
4-Cl (para-Chloro)IncreaseEnhanced hydrophobic interactions, potential halogen bondingPotential Increase
4-OCH₃ (para-Methoxy)Slight IncreasePotential H-bond acceptorVariable; depends on pocket polarity
4-NO₂ (para-Nitro)Slight DecreaseStrong H-bond acceptor, polar interactionsPotential Decrease (if pocket is hydrophobic)
2-CH₃ (ortho-Methyl)IncreaseSteric influence on conformation, hydrophobic interactionVariable; depends on pocket shape

*This table is based on general principles of medicinal chemistry, as specific SAR data for the phenylethyl moiety of 4-Nitro-1-(2-phenylethyl)-1H-imidazole is limited in the provided sources.

Imidazole Ring System Modifications and Their Influence on Selectivity and Potency

The imidazole ring serves as the central scaffold, anchoring the nitro and phenylethyl groups in a specific spatial orientation. Modifications to this ring, including substitution or its complete replacement with a bioisostere, can significantly impact binding affinity, selectivity, and metabolic stability.

Adding small substituents to the imidazole ring can modulate its electronic properties and steric profile. For example, introducing a methyl group at the C-2 position has been shown in some nitroimidazole series to influence genotoxic activity. researchgate.net Such a modification can also affect the planarity of the ring system and its interaction with the target.

A more drastic modification involves replacing the imidazole ring with other five- or six-membered heterocyclic systems, a strategy known as scaffold hopping or bioisosteric replacement. nih.gov Bioisosteres are chosen to mimic the steric and electronic features of the original ring while potentially offering improved properties. For instance, replacing the imidazole with a 1,2,4-triazole (B32235) or an oxazole (B20620) could alter the hydrogen bonding capacity and dipole moment of the core, leading to changes in target selectivity. These modifications can fine-tune the pKa of the molecule and its ability to interact with key residues in the active site, potentially enhancing potency or shifting the selectivity profile away from off-targets. nih.gov

Table 3: Potential Imidazole Ring Bioisosteres and Their Predicted Influence
Original ScaffoldBioisosteric ReplacementKey Property ChangePotential Impact on Activity
ImidazolePyrazole (B372694)Altered position of nitrogen atoms, different H-bond vectorChange in binding orientation, potential for new interactions
Imidazole1,2,4-TriazoleIncreased number of nitrogen atoms, altered electronics and H-bondingEnhanced polarity, potential for improved selectivity
ImidazoleOxazoleReplacement of N-H with oxygen, loss of H-bond donorReduced H-bonding capacity, altered metabolic stability
ImidazoleThiazoleReplacement of N-H with sulfur, altered size and electronicsModified lipophilicity and binding interactions

Design Principles for Enhanced Target Selectivity and Preclinical Potency

Based on the SAR insights from modifying the individual components of the this compound scaffold, several rational design principles can be established to guide the optimization of analogs for improved selectivity and potency. acs.orgmit.edu

Leveraging Target Structure Differences : A primary strategy for enhancing selectivity is to exploit structural differences between the intended target and off-target proteins. acs.org By introducing substituents on the phenylethyl moiety that create favorable interactions (e.g., hydrophobic, hydrogen bonding) with unique residues in the target's binding pocket while potentially causing steric clashes with off-targets, selectivity can be significantly improved.

Modulating Physicochemical Properties : Potency is often linked to the molecule's ability to reach its target. The phenylethyl and imidazole moieties can be modified to achieve an optimal balance of lipophilicity and solubility. For instance, incorporating moderately polar groups can improve aqueous solubility, while carefully chosen lipophilic groups on the phenyl ring can enhance membrane permeability.

Fine-Tuning Bioreductive Potential : The hypoxia-selective activity of nitroimidazoles is a key feature that can be exploited for target selectivity in diseases characterized by hypoxic environments, such as solid tumors. nih.gov The reduction potential of the nitro group can be subtly tuned by the electronic effects of other substituents on the imidazole ring, allowing for activation at specific oxygen concentrations and enhancing selectivity for hypoxic tissues over normoxic ones.

Scaffold Hopping and Bioisosterism : If the imidazole core contributes to off-target effects or poor metabolic stability, replacing it with a suitable bioisostere can be a powerful strategy. nih.gov A triazole or pyrazole core, for instance, might retain the necessary geometry for target binding while presenting a different profile to metabolic enzymes or off-target proteins, thereby improving both potency and selectivity.

Prodrug Strategies and Bioreductive Activation Mechanisms for Nitroimidazole Scaffolds

The nitroimidazole scaffold is intrinsically a prodrug platform, particularly for targeting hypoxic cells. mdpi.comnih.gov Its biological activity is dependent on the reductive activation of the nitro group, a process that occurs preferentially under low-oxygen (hypoxic) conditions. researchgate.netresearchgate.net

The mechanism of bioreductive activation proceeds as follows:

One-Electron Reduction : In the low-oxygen environment of certain tissues like solid tumors, cellular nitroreductases (e.g., NADPH:cytochrome P450 reductase) donate a single electron to the nitro group of the imidazole, forming a nitro radical anion (-NO₂•⁻). nih.govnih.gov

Oxygen-Dependent Futile Cycle : In healthy, well-oxygenated (normoxic) tissues, molecular oxygen, being highly electron-affinic, can rapidly re-oxidize the radical anion back to the parent nitro compound. This "futile cycle" prevents the accumulation of reduced metabolites and spares normal tissues from toxicity, forming the basis of hypoxia selectivity. nih.govmdpi.com

Further Reduction and Cytotoxicity : In the absence of sufficient oxygen to engage in the futile cycle, the nitro radical anion undergoes further, irreversible reduction steps. This process generates highly reactive cytotoxic species, such as nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates. nih.govnih.gov These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA and proteins (like glyceraldehyde-3-phosphate dehydrogenase and glutathione (B108866) S-transferase), leading to replication stress and ultimately cell death. nih.gov

This inherent hypoxia-selective activation has been exploited in the design of numerous anticancer agents. Compounds like Evofosfamide (TH-302) are designed as hypoxia-activated prodrugs where a 2-nitroimidazole (B3424786) trigger is attached to a cytotoxic effector (a nitrogen mustard). researchgate.netmdpi.com Under hypoxia, reduction of the nitroimidazole initiates a fragmentation cascade that releases the active cytotoxic agent selectively within the tumor microenvironment, thereby increasing therapeutic efficacy while minimizing systemic toxicity.

Advanced Analytical Methodologies in the Study of 4 Nitro 1 2 Phenylethyl 1h Imidazole

Mass Spectrometry-Based Methods for Metabolite Identification and Interaction Profiling

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of molecules and studying their interactions. ijpras.com In the context of 4-Nitro-1-(2-phenylethyl)-1H-imidazole, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is pivotal for identifying metabolites and understanding its interaction profile within complex biological matrices. ijpras.comsciex.com

Metabolite Identification: The study of a drug's metabolic fate is critical in development, as metabolites may be pharmacologically active or toxic. ijpras.com Untargeted metabolomics analysis using LC-MS/MS allows for the detection and putative identification of metabolites in biological samples (e.g., plasma, urine, or liver microsome incubations). nih.gov The process involves comparing the mass, retention time, and fragmentation spectra of potential metabolites with reference standards when available. nih.gov For nitroimidazole compounds, common metabolic pathways include reduction of the nitro group and hydroxylation of the alkyl side chains. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), where precursor ions are fragmented to produce a characteristic spectrum of product ions. nih.gov This fragmentation pattern acts as a fingerprint for structural elucidation.

Interaction Profiling: Understanding how this compound interacts with proteins is key to deciphering its mechanism of action. MS-based proteomics techniques, such as affinity purification-mass spectrometry (AP-MS), can identify protein-protein interactions (PPIs) and small molecule-protein interactions. nih.govnih.gov In a typical AP-MS experiment, a protein of interest is used as "bait" to pull down its interaction partners from a cell lysate. The resulting protein complexes are then identified by MS, revealing the network of interactions that may be modulated by the compound. This approach provides deep insights into the cellular pathways affected by this compound. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters and Potential Metabolites of this compound
ParameterDescription
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Parent Compound [M+H]⁺ C₁₁H₁₁N₃O₂ (m/z ~218.09)
Potential Metabolite 1 Hydroxylation on phenylethyl group (+16 Da, m/z ~234.08)
Potential Metabolite 2 Reduction of nitro group to amino group (-30 Da, m/z ~188.11)
Potential Metabolite 3 N-dealkylation (-C₈H₈, m/z ~114.04, 4-Nitro-1H-imidazole)

High-Resolution Chromatographic Techniques for Compound Purity and Complex Mixture Analysis

High-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of this compound and for its quantification in complex mixtures. sielc.com These methods separate components based on their differential partitioning between a stationary phase (the column) and a mobile phase. chromatographytoday.com

Purity Analysis: Ensuring the purity of a synthesized compound is a critical step. HPLC with UV detection is a standard method for this purpose. A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks indicates impurities, which can be quantified based on their peak area relative to the main compound. The choice of stationary phase (e.g., C8 or C18) and the composition of the mobile phase are optimized to achieve the best separation. nih.govresearchgate.net

Complex Mixture Analysis: When analyzing the compound in biological matrices like plasma, sample preparation is crucial to remove interfering substances such as proteins and lipids. nih.gov Techniques like protein precipitation or solid-phase extraction (SPE) are commonly employed before analysis by LC-MS/MS. nih.gov The high resolving power of UHPLC allows for the rapid separation of the target compound from endogenous matrix components, ensuring accurate and sensitive quantification. sielc.com

Table 2: Typical HPLC Method for Purity Analysis of this compound
ParameterConditionPurpose
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) nih.govStationary phase for separation based on hydrophobicity.
Mobile Phase Isocratic mixture of Methanol and 0.025 M KH₂PO₄ (e.g., 70:30 v/v), pH adjusted to 3.2 nih.govElutes compounds from the column.
Flow Rate 1.0 mL/min nih.govControls the speed of the separation and retention times.
Detection UV detector at 270-300 nm sielc.comDetects the nitroimidazole chromophore for quantification.
Injection Volume 10 µLThe amount of sample introduced into the system.
Expected Result A single major peak with >98% peak area.Indicates high purity of the compound.

Spectroscopic Methods for Real-Time Monitoring of Biochemical Reactions Involving the Compound

Spectroscopic techniques allow for the non-invasive, real-time monitoring of reactions, providing valuable data on kinetics and mechanism. mdpi.compolito.it Methods such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for studying reactions involving this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a cost-effective technique for monitoring reactions that involve a change in the chromophore of a molecule. mdpi.commdpi.com The nitroaromatic ring of this compound absorbs light in the UV-Vis range. A biochemical reaction, such as the enzymatic reduction of the nitro group, would lead to a significant change in the absorption spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This method is well-suited for in-line monitoring of bioprocesses. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. swinburne.edu.au For real-time monitoring, a reaction can be initiated directly within an NMR tube, and spectra can be acquired at regular intervals. ipb.pt This allows researchers to observe the disappearance of reactant signals and the simultaneous appearance of product signals. The integration of these signals is directly proportional to the concentration of the species, enabling precise calculation of reaction kinetics. 1H and 13C NMR are particularly powerful for identifying the specific atoms involved in the chemical transformation. swinburne.edu.auresearchgate.net

Table 3: Application of Spectroscopic Methods for Real-Time Reaction Monitoring
TechniquePrincipleApplication to this compoundInformation Gained
UV-Visible Spectroscopy Measures changes in light absorption by chromophores. mdpi.comMonitoring the reduction of the nitro group, which alters the electronic structure and absorption spectrum.Reaction rates, enzyme kinetics.
Fluorescence Spectroscopy Measures emission of light from fluorescent molecules.Can be used if the compound or its reaction product is fluorescent, or if it interacts with a fluorescent probe.Binding affinities, conformational changes, reaction kinetics.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. swinburne.edu.auTracking the conversion of the parent compound to its products by observing changes in the chemical shifts of specific protons or carbons. ipb.ptReaction kinetics, structural identification of intermediates and products, mechanistic insights.
Raman Spectroscopy Measures vibrational modes of molecules via inelastic scattering of light. mdpi.comMonitoring changes in specific chemical bonds, such as the N-O bonds of the nitro group, during a reaction.Structural changes, reaction progress in complex media.

Microfluidics and High-Throughput Screening (HTS) Methodologies for Imidazole (B134444) Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. researchgate.net The integration of microfluidics, or "lab-on-a-chip" technology, has revolutionized HTS by enabling the miniaturization and automation of assays. nih.govresearchgate.net This approach offers significant advantages for screening libraries of imidazole derivatives.

Microfluidic HTS platforms reduce the consumption of expensive reagents and require only small amounts of test compounds. doktornarabote.runih.gov These systems can generate precise concentration gradients, allowing for dose-response studies on a single chip. nih.gov For imidazole derivatives like this compound, microfluidic devices can be used for various cell-based assays. For example, cells can be cultured within microchannels and exposed to the compound, while cellular responses (e.g., viability, apoptosis, or reporter gene expression) are monitored in real-time using integrated microscopy or other detection methods. This technology dramatically increases the speed and efficiency of identifying lead compounds and optimizing their structure-activity relationships. researchgate.netdoktornarabote.ru

Table 4: Comparison of HTS Methodologies for Screening Imidazole Derivatives
FeatureTraditional HTS (Multi-well Plates)Microfluidic HTS
Assay Volume Microliters (µL) to Milliliters (mL)Nanoliters (nL) to Picoliters (pL) researchgate.net
Reagent Consumption HighLow (10 to 10-fold decrease) researchgate.net
Throughput HighPotentially higher, with faster analysis times. researchgate.net
Automation Relies on large robotic systems. researchgate.netIntegrated and automated fluid handling. researchgate.net
Complex Assays Limited ability to mimic in vivo conditions. nih.govCan better recapitulate physiological microenvironments (e.g., flow, gradients). nih.govdoktornarabote.ru
Cost High initial and running costs. nih.govLower per-assay cost, more cost-effective for large screens. nih.gov

Future Directions and Emerging Research Avenues for 4 Nitro 1 2 Phenylethyl 1h Imidazole Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The conventional drug discovery pipeline is notoriously time-consuming and expensive. nih.gov However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this process, offering powerful tools for the rapid and efficient identification and refinement of novel therapeutic agents. mednexus.orgzenodo.org For nitroimidazole research, these computational approaches can accelerate development timelines and reduce the high attrition rates of preclinical lead molecules. ijirt.orgnih.gov

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules (de novo drug design) with optimized characteristics. nih.gov These algorithms can be trained to generate novel imidazole (B134444) structures that are predicted to bind to a specific biological target with high affinity and selectivity, while also possessing desirable absorption, distribution, metabolism, and excretion (ADME) profiles. zenodo.org This capability significantly streamlines the lead optimization phase, reducing the reliance on iterative and often intuitive chemical synthesis. nih.govnih.gov

Key Applications of AI/ML in Nitroimidazole Research:

Application AreaDescriptionPotential Impact
Virtual Screening Rapidly screening large compound libraries to identify potential hits.Reduces time and cost of initial discovery phase. nih.gov
QSAR Modeling Predicting the biological activity of compounds based on their chemical structure.Guides the design of more potent and selective analogs. nih.gov
ADMET Prediction Forecasting the absorption, distribution, metabolism, excretion, and toxicity of new compounds.Decreases the failure rate of candidates in later stages of development. zenodo.org
De Novo Drug Design Generating novel molecular structures with desired properties.Accelerates the creation of optimized lead compounds. nih.gov
Target Identification Identifying and validating new biological targets for existing or novel compounds.Expands the potential therapeutic applications of the imidazole scaffold. nih.gov

Exploration of Novel Biological Targets and Pathways for Imidazole Scaffolds

The imidazole ring is a versatile heterocyclic structure found in many biologically active compounds and approved drugs. biomedpharmajournal.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.govnih.gov While the antimicrobial actions of nitroimidazoles are well-documented, future research is increasingly focused on identifying and validating novel biological targets and pathways for this chemical class, including for 4-Nitro-1-(2-phenylethyl)-1H-imidazole.

The structural features of imidazole derivatives enable them to interact with a diverse range of enzymes and receptors within biological systems. nih.govresearchgate.net Modern drug discovery efforts are leveraging this versatility to explore new therapeutic applications. For instance, researchers are investigating the potential of imidazole-based compounds to modulate key cellular processes implicated in cancer, such as cell proliferation, DNA replication, and apoptosis (programmed cell death). nih.govacs.org Computational studies combined with functional assays have identified human topoisomerase I as a potential target for some novel 1H-benzo[d]imidazole derivatives. acs.org

Similarly, the unique electronic properties of the nitroimidazole scaffold, which allow for bioreductive activation, make it a candidate for targeting specific microbial enzymes or pathways that are distinct from those in mammalian cells. nih.gov This selectivity is crucial for developing new anti-infective agents. The exploration of targets like Glucosamine-6-phosphate synthase in microbes represents a promising avenue for developing novel antimicrobial agents based on the imidazole scaffold. biomedpharmajournal.org The ability to functionalize the imidazole ring at various positions allows for the creation of hybrid molecules, combining the nitroimidazole core with other pharmacophores to engage multiple targets simultaneously or to enhance binding affinity to a single, novel target. nih.govnih.gov

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Traditional two-dimensional (2D) cell culture models have long been a staple of in vitro research, but they often fail to replicate the complex microenvironment of living tissues, contributing to the high failure rate of oncology drug candidates. certisoncology.com To bridge the gap between preclinical studies and clinical outcomes, researchers are developing and utilizing more sophisticated in vitro and ex vivo models.

Advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment. mdpi.com These models more accurately represent the complexities of solid tumors, including cell heterogeneity, cell-cell interactions, and the extracellular matrix architecture. certisoncology.com For mechanistic studies of nitroimidazole compounds like this compound, 3D models can provide deeper insights into drug penetration, efficacy, and potential resistance mechanisms in a context that better mimics an in vivo setting. certisoncology.comnih.govnih.gov

Another groundbreaking technology is the organ-on-a-chip (OOC) or microphysiological system (MPS). mdpi.com These devices use microfluidics to create miniature models of human organs, such as the liver or gut, allowing for the study of drug metabolism and toxicity in a human-relevant context. mdpi.com A combined gut-and-liver-on-a-chip, for example, can simulate the absorption and subsequent metabolism of an orally administered compound, providing valuable data that is more predictive of human responses than animal models. mdpi.com These advanced systems are particularly advantageous for detailed mechanistic investigations and for assessing the toxicity profiles of new nitroimidazole derivatives. certisoncology.commdpi.com

Collaborative Research Initiatives and Data Sharing for Nitroimidazole Compounds

The challenges in drug discovery, from rising costs to the global threat of antimicrobial resistance, necessitate a shift towards more collaborative and open research models. umn.edu The future development of nitroimidazole compounds will likely be accelerated by collaborative initiatives and robust data-sharing platforms that bring together expertise and resources from academia, industry, and government. novartis.comcrdsalliance.org

Sharing preclinical and clinical trial data can maximize its research value, prevent the duplication of efforts, and facilitate the more efficient development of new medicines. nationalacademies.org Organizations like the Clinical Research Data Sharing Alliance (CRDSA) and platforms such as Vivli are creating ecosystems where data from multiple stakeholders can be accessed and analyzed by a broader research community. umn.educrdsalliance.org For nitroimidazole research, particularly in the context of antimicrobial resistance, such initiatives are critical. The AMR Register, for example, centralizes antibiotic susceptibility data from pharmaceutical companies, allowing researchers to map global resistance patterns and identify emerging threats. umn.edu

These collaborations can take many forms, from public-private partnerships to multi-institutional academic projects. novartis.com By pooling knowledge, compound libraries, and screening capabilities, researchers can tackle complex scientific questions that would be difficult to address alone. For a specific compound like this compound, a collaborative approach could facilitate broader screening against diverse biological targets, accelerate the investigation of its mechanism of action, and streamline its path through the development pipeline. novartis.com Fostering a culture of open science and data sharing will be instrumental in unlocking the full therapeutic potential of the nitroimidazole scaffold. nationalacademies.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.